5-(Benzylamino)-1,3,4-thiadiazole-2-thiol
Overview
Description
Synthesis Analysis
The synthesis of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol and related compounds involves several chemical reactions, including condensation, cyclization, and bromination. For instance, the condensation of thiocarbohydrazides and aromatic aldehydes in a benzene medium, followed by intramolecular cyclization in refluxing ethanol medium, is a common method for synthesizing thiadiazole derivatives. This method has been utilized to produce compounds with significant antimicrobial activity against both gram-positive and gram-negative microorganisms (Burghate, Gandhe, Ajmire, & Berad, 2007).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol, has been elucidated using spectroscopic and X-ray diffraction methods. These compounds often exhibit intramolecular as well as intermolecular hydrogen bonding and crystallize in various space groups. DFT studies have been conducted to optimize the geometry and compare geometrical parameters with single crystal X-ray data, revealing the stability of these molecules (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives undergo a range of chemical reactions, including dehydrosulfurization, to produce biologically active substances, dyes, components for creating semiconductors, energy accumulators, liquid crystals, polymers, nanomaterials, etc. The synthesis of these compounds often results in high yields and their structures have been confirmed using NMR spectroscopy data. Molecular docking studies indicate that these compounds can serve as potential inhibitors for enzymes like dihydrofolate reductase, surpassing several known analogues in terms of the strength of the complex formed with the enzyme's active site (Pavlova, Zadorozhnii, Kiselev, & Kharchenko, 2022).
Scientific Research Applications
Pharmacological Applications :
- Synthesized as a part of multi-targeted pharmacological scaffolds, especially as prospective anticonvulsants and antiproliferative agents (Sych, Perekhoda, & Tsapko, 2016).
- Investigated for its potential as antipsychotic and anticonvulsant agents (Kaur, Kumar, Chaudhary, & Kumar, 2012).
- Evaluated for antimicrobial activity against various micro-organisms, indicating its potential in developing new antimicrobial agents (Burghate, Gandhe, Ajmire, & Berad, 2007).
Chemical Synthesis and Material Science :
- Involved in the synthesis of novel compounds characterized by X-ray and DFT studies, contributing to the development of stable and efficient chemical structures (Dani et al., 2013).
- Used in the improved synthesis methods such as ultrasound-assisted and microwave-assisted synthesis, which enhance the efficiency and efficacy of the chemical synthesis process (Erdogan, 2018) & (Efimova, Karabanovich, Artamonova, & Koldobskii, 2009).
Physical Chemistry Applications :
- Studied for its keto/enol equilibrium in different solvents, indicating the compound's response to environmental conditions and its potential application in solvent-dependent processes (Matwijczuk et al., 2017).
Antioxidant and Anticancer Activities :
- Evaluated for antioxidant behavior and potential anticancer activities, highlighting its importance in the development of new therapeutic agents (Ashry et al., 2019) & (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Corrosion Inhibition :
- Investigated for its inhibitive properties in corrosion processes, particularly in CO2-saturated environments, which is significant in industrial applications (Zhang, Hou, & Zhang, 2020).
Sensors and Detection :
- Utilized in the development of ionophores for copper ion sensors, demonstrating its application in environmental monitoring and analysis (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).
Safety And Hazards
This would involve a discussion of the safety precautions that need to be taken when handling the compound, as well as the potential hazards associated with the compound.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes to the compound, potential new uses for the compound, or ways to improve the compound’s properties or reduce its hazards.
properties
IUPAC Name |
5-(benzylamino)-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c13-9-12-11-8(14-9)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHHWOMUBFYDRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356725 | |
Record name | 5-(Benzylamino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzylamino)-1,3,4-thiadiazole-2-thiol | |
CAS RN |
14731-27-2 | |
Record name | 5-[(Phenylmethyl)amino]-1,3,4-thiadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14731-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Benzylamino)-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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